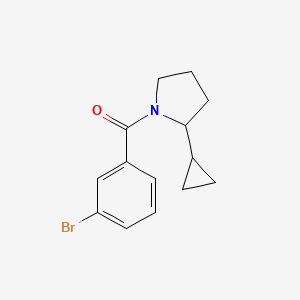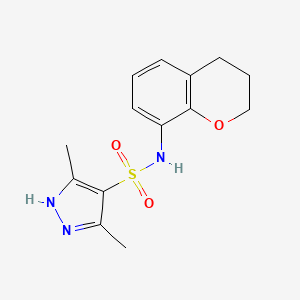
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone, also known as Brorphine, is a novel psychoactive substance that has gained significant attention in recent years. This compound belongs to the class of arylcyclohexylamines, which are known for their dissociative effects on the central nervous system. Brorphine is a potent agonist of the κ-opioid receptor, which is primarily responsible for its analgesic and sedative properties. In
Mécanisme D'action
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone exerts its pharmacological effects by binding to the κ-opioid receptor, which is primarily found in the central nervous system. The κ-opioid receptor is involved in the regulation of pain perception, mood, and stress response. Binding of this compound to this receptor results in the inhibition of neurotransmitter release, which leads to analgesia and sedation. This compound also exhibits affinity for other receptors such as the μ-opioid receptor and the sigma receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce dose-dependent analgesia and sedation in animal models. The compound has also been shown to produce antinociceptive effects in various pain models. This compound has been found to have a longer duration of action compared to other opioids, which may be attributed to its slow dissociation from the κ-opioid receptor. The compound has also been shown to produce respiratory depression, which is a common side effect of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has several advantages for lab experiments. The compound is highly potent and selective for the κ-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. This compound also has a longer duration of action compared to other opioids, which allows for longer experiments. However, the compound has several limitations. This compound is a controlled substance, which makes it difficult to obtain and use in experiments. The compound also produces respiratory depression, which requires careful monitoring in animal experiments.
Orientations Futures
There are several future directions for research on (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone. The compound has shown promising results in preclinical studies for its potential use in pain management and anesthesia. Further studies are needed to determine the safety and efficacy of this compound in humans. The compound also has potential for use in treating psychiatric disorders, and more research is needed in this area. Additionally, further studies are needed to understand the mechanism of action of this compound and its interactions with other receptors.
Méthodes De Synthèse
The synthesis of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is a complex process that involves several steps. The first step involves the synthesis of 2-cyclopropylpyrrolidine, which is achieved by reacting 2-cyclopropylpyrrole with sodium hydride and methyl iodide. The resulting product is then reacted with 3-bromobenzoyl chloride to yield this compound. The purity of the final product is determined using various analytical techniques such as HPLC, NMR, and MS.
Applications De Recherche Scientifique
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in pain management and anesthesia. The compound has shown promising results in preclinical studies as an effective analgesic and sedative agent. This compound has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential use in veterinary medicine as an anesthetic agent.
Propriétés
IUPAC Name |
(3-bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-4-1-3-11(9-12)14(17)16-8-2-5-13(16)10-6-7-10/h1,3-4,9-10,13H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKPROWUFJDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)Br)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)